
3-(Tert-butoxy)-N-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tert-butoxy)-N-methylpropan-1-amine is an organic compound characterized by the presence of a tert-butoxy group attached to a propyl chain, which is further connected to an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-N-methylpropan-1-amine typically involves the reaction of tert-butyl alcohol with an appropriate amine precursor. One common method involves the use of tert-butyl chloride and N-methylpropan-1-amine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
3-(Tert-butoxy)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
科学的研究の応用
3-(Tert-butoxy)-N-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of 3-(tert-butoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s stability and solubility, allowing it to effectively bind to its targets. This interaction can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
tert-Butylamine: Similar in structure but lacks the tert-butoxy group.
N-Methylpropan-1-amine: Similar but without the tert-butoxy group.
tert-Butyl alcohol: Contains the tert-butoxy group but lacks the amine functionality.
Uniqueness
3-(Tert-butoxy)-N-methylpropan-1-amine is unique due to the presence of both the tert-butoxy and amine groups, which confer distinct chemical and physical properties.
特性
分子式 |
C8H19NO |
|---|---|
分子量 |
145.24 g/mol |
IUPAC名 |
N-methyl-3-[(2-methylpropan-2-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)10-7-5-6-9-4/h9H,5-7H2,1-4H3 |
InChIキー |
BHGZNKPUBDSYJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCCCNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


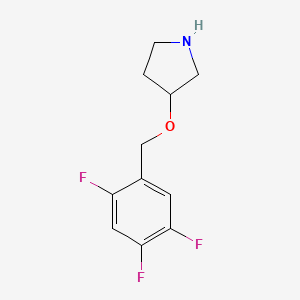
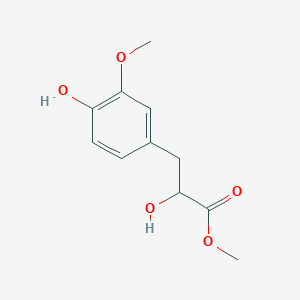
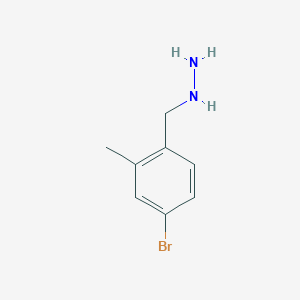


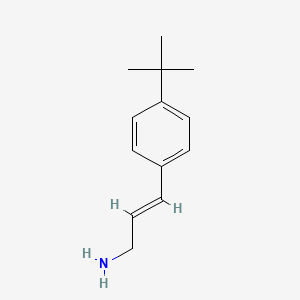
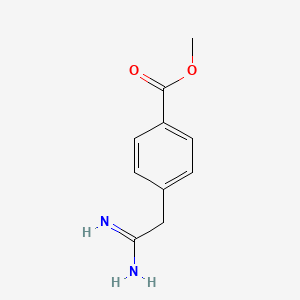

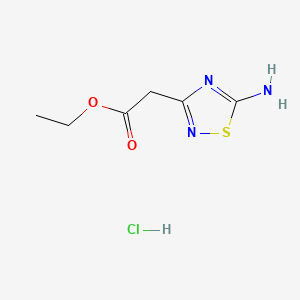

![Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)
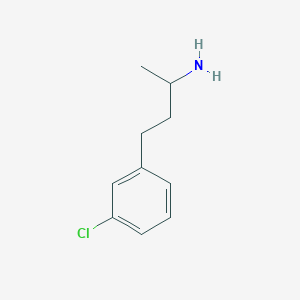

![Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
